molecular formula C26H32N2O5 B1429858 Fmoc-l-dap(octanoyl)-oh CAS No. 1423018-04-5

Fmoc-l-dap(octanoyl)-oh

Cat. No. B1429858
CAS RN: 1423018-04-5
M. Wt: 452.5 g/mol
InChI Key: FSFAUGZXBGIJDJ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-l-dap(octanoyl)-oh” is also known as Nalpha-Fmoc-Nbeta-Octanoyl-2,3-diaminopropionic acid . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of “Fmoc-l-dap(octanoyl)-oh” involves various methods such as asymmetric synthesis, modified amino acids, tailor-made amino acids, enzymatic synthesis, protonation and deprotonation, protection and deprotection, proteolytic synthesis, fermentative synthesis, and amino alcohols synthesis .


Molecular Structure Analysis

The molecular formula of “Fmoc-l-dap(octanoyl)-oh” is C26H32N2O5. Its molecular weight is 452.54 g/mol .


Chemical Reactions Analysis

“Fmoc-l-dap(octanoyl)-oh” is involved in various chemical reactions such as de novo peptide sequencing, amino acid composition analysis, and chiral analysis of amino acids . A high-yielding total synthesis of daptomycin, an important clinical antibiotic, was developed using Fmoc-l-dap(octanoyl)-oh .


Physical And Chemical Properties Analysis

“Fmoc-l-dap(octanoyl)-oh” appears as a white powder . It has a predicted density of 1.188±0.06 g/cm3 and a predicted boiling point of 709.5±60.0 °C .

Scientific Research Applications

Biocompatible Hydrogels

Fmoc-L-Dap(Octanoyl)-OH: is instrumental in the synthesis of peptide-based hydrogels (PHGs) . These hydrogels are highly biocompatible, making them suitable for a range of biological applications. They can be used to create a physiologically relevant environment for in vitro experiments, which is crucial for tissue engineering and regenerative medicine .

Drug Delivery Systems

The amphiphilic nature of peptides derived from Fmoc-L-Dap(Octanoyl)-OH allows them to form self-assembling hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, making them excellent candidates for drug delivery systems .

Diagnostic Imaging Tools

Due to their biocompatibility and ability to form stable structures, PHGs containing Fmoc-L-Dap(Octanoyl)-OH can be used as contrast agents or carriers for diagnostic imaging. This application is particularly valuable in the field of medical imaging .

Tissue Engineering Scaffolds

Fmoc-L-Dap(Octanoyl)-OH-based hydrogels can act as scaffolds for tissue engineering. They provide a supportive matrix that can fully support cell adhesion, survival, and duplication, which is essential for the development of artificial tissues .

Bioprinting Material

The structural properties of Fmoc-L-Dap(Octanoyl)-OH hydrogels make them potential materials for bioprinting applications. Their ability to maintain shape and support cellular structures is beneficial for creating complex biological models .

Antibacterial Applications

The self-assembling properties of Fmoc-L-Dap(Octanoyl)-OH peptides can be harnessed to create surfaces with antibacterial properties. This application is significant for developing sterile medical devices and implants .

Catalytic Properties

Fmoc-L-Dap(Octanoyl)-OH derivatives can exhibit catalytic properties, which can be utilized in various chemical reactions. This opens up possibilities for their use in synthetic chemistry and industrial processes .

Therapeutic Applications

Peptides containing Fmoc-L-Dap(Octanoyl)-OH have the potential to be used in therapeutic applications. Their biocompatibility and functional versatility allow them to interact with biological systems in a way that can modulate physiological responses .

Future Directions

The simplicity and efficiency of the synthesis of “Fmoc-l-dap(octanoyl)-oh” will facilitate the preparation of analogs of daptomycin . This could open up new avenues for research and development in the field of clinical antibiotics.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-2-3-4-5-6-15-24(29)27-16-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,2-6,15-17H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFAUGZXBGIJDJ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153866
Record name L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-l-dap(octanoyl)-oh

CAS RN

1423018-04-5
Record name L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423018-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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